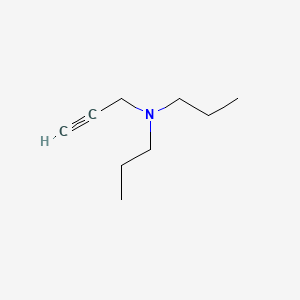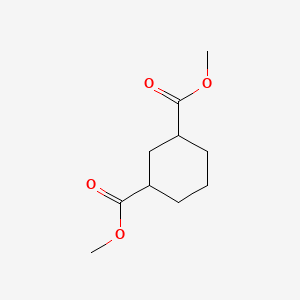
1-(4-(Bis(2-chlorethyl)amino)phenyl)ethanon
Übersicht
Beschreibung
The chemical “1-{4-[bis(2-chloroethyl)amino]phenyl}ethanone”, also known as chlorambucil, is a chemotherapy medication used to treat certain types of cancer, such as chronic lymphocytic leukemia, Hodgkin’s lymphoma, and non-Hodgkin’s lymphoma . It works by interfering with the growth and spread of cancer cells in the body .
Molecular Structure Analysis
The molecular formula of “1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone” is C12H15Cl2NO . The structure includes a phenyl ring attached to an ethanone group at one end and a bis(2-chloroethyl)amino group at the other .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone” include a density of 1.2±0.1 g/cm^3, a boiling point of 397.3±37.0 °C at 760 mmHg, and a flash point of 194.1±26.5 °C . It also has a molar refractivity of 69.6±0.3 cm^3, a polar surface area of 20 Å^2, and a molar volume of 214.7±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft und Polymerchemie
Forscher haben diese Verbindung in Polymerisationsreaktionen eingesetzt. Ihre Einarbeitung in Polymerketten kann Materialeigenschaften wie mechanische Festigkeit, thermische Stabilität und Löslichkeit verbessern. Die Anwendungen reichen von Beschichtungen bis hin zu Medikamenten-Abgabesystemen.
Diese Anwendungen verdeutlichen die vielfältigen Rollen von 1-(4-(Bis(2-chlorethyl)amino)phenyl)ethanon in der wissenschaftlichen Forschung. Beachten Sie, dass laufende Studien möglicherweise weitere Anwendungen aufdecken, was es zu einem faszinierenden Gebiet für weitere Untersuchungen macht . Wenn Sie weitere Informationen benötigen oder bestimmte Fragen zu einem dieser Bereiche haben, zögern Sie bitte nicht, zu fragen! 😊
Wirkmechanismus
Target of Action
The primary target of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is the DNA of cancer cells . It functions as an alkylating agent, attaching alkyl groups to DNA and thereby inhibiting the division and growth of cancer cells .
Mode of Action
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone interacts with its targets by forming covalent bonds with the DNA molecule . This interaction results in the formation of cross-links within the DNA structure, which disrupts the normal function of the DNA and prevents the cancer cells from dividing and growing .
Biochemical Pathways
The action of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone affects the DNA replication pathway. By forming covalent bonds with the DNA, it interferes with the normal replication process. This disruption in the replication pathway leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and metabolism .
Result of Action
The molecular and cellular effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone’s action include DNA damage, cell cycle arrest, and apoptosis . By disrupting DNA replication, the compound prevents cancer cells from dividing and growing, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target
Biochemische Analyse
Biochemical Properties
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone plays a crucial role in biochemical reactions due to its structure, which allows it to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with DNA, forming covalent bonds with the nucleophilic sites on the DNA molecule. This interaction can lead to the formation of DNA cross-links, which inhibit DNA replication and transcription. The enzymes involved in DNA repair, such as DNA polymerases and ligases, are also affected by the presence of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone, leading to disruptions in the normal cellular processes .
Cellular Effects
The effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by causing DNA damage and activating the intrinsic apoptotic pathway. It influences cell function by disrupting cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone can alter gene expression by causing mutations and chromosomal aberrations, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone involves its ability to form covalent bonds with DNA, leading to the formation of DNA cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This compound also acts as an alkylating agent, adding alkyl groups to the DNA molecule, which can result in mutations and cell death. The binding interactions with biomolecules, such as DNA and proteins, lead to enzyme inhibition and activation, further disrupting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone has been shown to cause persistent DNA damage and long-term effects on cellular function, including reduced cell viability and increased apoptosis .
Dosage Effects in Animal Models
The effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone vary with different dosages in animal models. At low doses, this compound can induce DNA damage and apoptosis in cancer cells without causing significant toxicity to normal tissues. At high doses, 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone can cause severe toxicity, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects without causing adverse effects .
Metabolic Pathways
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is involved in several metabolic pathways, primarily those related to its detoxification and elimination. This compound is metabolized by the liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. The metabolic pathways also involve the conjugation of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone with glutathione, which helps in its detoxification and elimination .
Transport and Distribution
Within cells and tissues, 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is primarily in the nucleus, where it exerts its effects on DNA. This compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, where it can affect various cellular processes. The targeting signals and post-translational modifications of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone play a role in directing it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-[4-[bis(2-chloroethyl)amino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-10(16)11-2-4-12(5-3-11)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNQPQHPUCUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174905 | |
| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20805-66-7 | |
| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020805667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


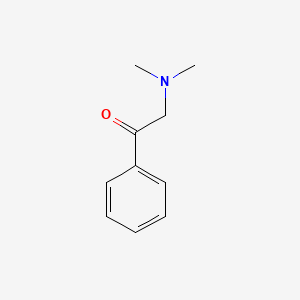
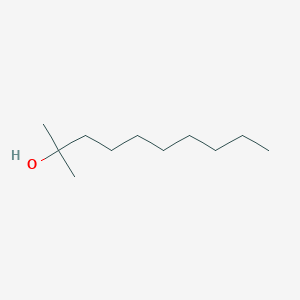
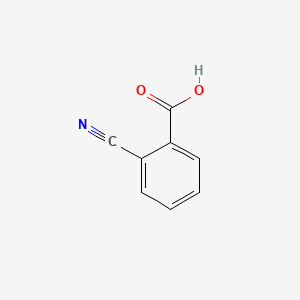

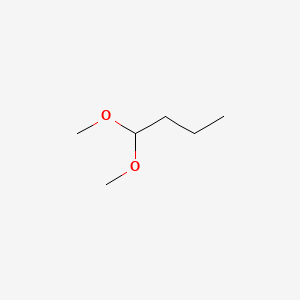
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)


